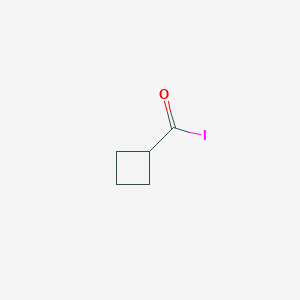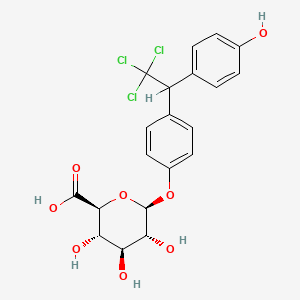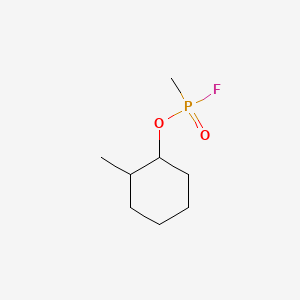
4-Methyl-2-(propan-2-yl)-3,4-dihydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(propan-2-yl)-3,4-dihydro-2H-pyran is an organic compound belonging to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered oxygen-containing rings with two double bonds. This specific compound is characterized by the presence of a methyl group and an isopropyl group attached to the pyran ring, making it a substituted pyran derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(propan-2-yl)-3,4-dihydro-2H-pyran can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methyl-2-pentene-1-ol with an acid catalyst can lead to the formation of the desired pyran ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(propan-2-yl)-3,4-dihydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the pyran ring into a tetrahydropyran derivative.
Substitution: The methyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of tetrahydropyran derivatives.
Substitution: Formation of halogenated pyran derivatives.
Applications De Recherche Scientifique
4-Methyl-2-(propan-2-yl)-3,4-dihydro-2H-pyran has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(propan-2-yl)-3,4-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3,4-dihydro-2H-pyran: Similar structure but lacks the isopropyl group.
4-Ethyl-2-(propan-2-yl)-3,4-dihydro-2H-pyran: Similar structure with an ethyl group instead of a methyl group.
4-Methyl-2-(butan-2-yl)-3,4-dihydro-2H-pyran: Similar structure with a butyl group instead of an isopropyl group.
Uniqueness
4-Methyl-2-(propan-2-yl)-3,4-dihydro-2H-pyran is unique due to the specific combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of both a methyl and an isopropyl group can enhance its lipophilicity and potentially improve its interaction with biological targets.
Propriétés
Numéro CAS |
85110-55-0 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
4-methyl-2-propan-2-yl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C9H16O/c1-7(2)9-6-8(3)4-5-10-9/h4-5,7-9H,6H2,1-3H3 |
Clé InChI |
MOZLNJHODZWHEU-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(OC=C1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


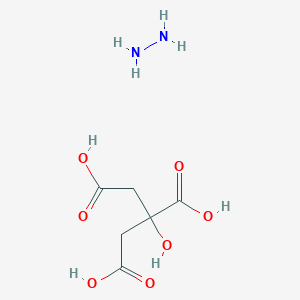
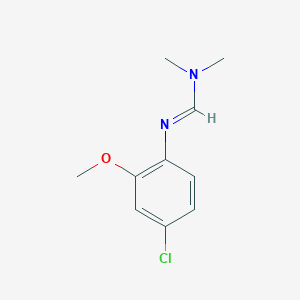
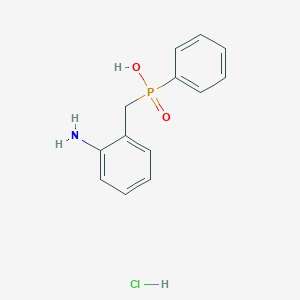
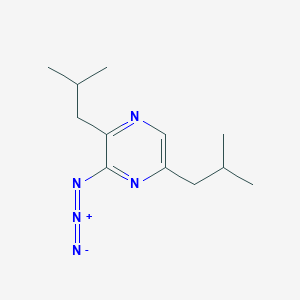
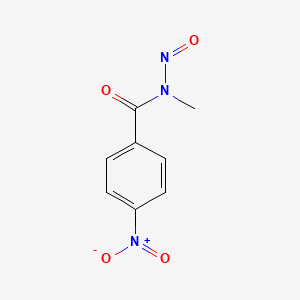
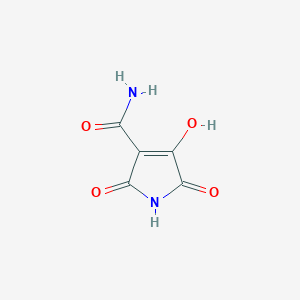
![4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B14426609.png)
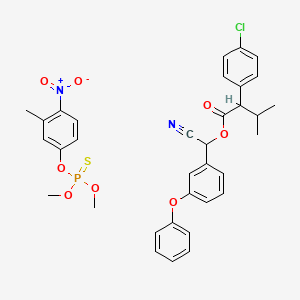
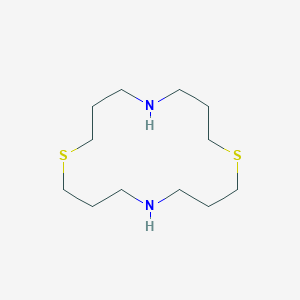

![4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B14426623.png)
